molecular formula C17H18ClNO B5428993 2-(4-chlorophenyl)-N-(1-phenylpropan-2-yl)acetamide

2-(4-chlorophenyl)-N-(1-phenylpropan-2-yl)acetamide

Cat. No.: B5428993
M. Wt: 287.8 g/mol
InChI Key: QBEVQKHJEDRANH-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(1-phenylpropan-2-yl)acetamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a 4-chlorophenyl group and a 1-phenylpropan-2-yl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(1-phenylpropan-2-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzoyl chloride with 1-phenylpropan-2-amine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(1-phenylpropan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-N-(1-phenylpropan-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(1-phenylpropan-2-yl)acetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(1-phenylethyl)acetamide
  • 2-(4-chlorophenyl)-N-(1-phenylbutan-2-yl)acetamide
  • 2-(4-chlorophenyl)-N-(1-phenylpropan-2-yl)ethanamide

Uniqueness

2-(4-chlorophenyl)-N-(1-phenylpropan-2-yl)acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(1-phenylpropan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c1-13(11-14-5-3-2-4-6-14)19-17(20)12-15-7-9-16(18)10-8-15/h2-10,13H,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEVQKHJEDRANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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